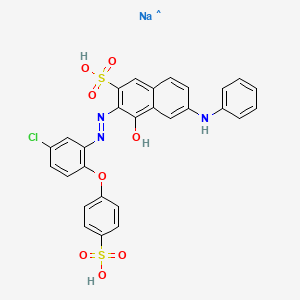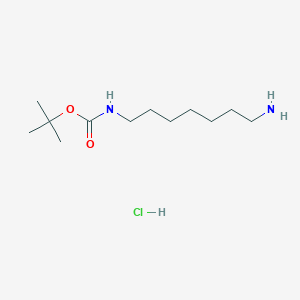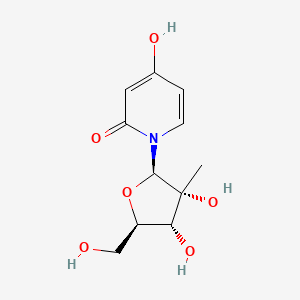
Acid brown 16 (C.I. 17610)
描述
Acid brown 16 (C.I. 17610) is a synthetic dye belonging to the class of acid dyes. It is known for its affinity to protein-based fibers such as wool, silk, and nylon. The compound has the chemical formula C28H21ClN3NaO8S2 and a molecular weight of 650.05 . Acid dyes are typically applied under acidic conditions, which facilitate the bonding between the dye molecules and the textile fibers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acid brown 16 involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions typically include maintaining an acidic environment and controlling the temperature to ensure the stability of the diazonium salt formed during the process .
Industrial Production Methods
Industrial production of Acid brown 16 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors to handle the bulk quantities of reactants and maintain the required reaction conditions. The final product is purified through filtration and drying processes to obtain the dye in its usable form .
化学反应分析
Types of Reactions
Acid brown 16 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The dye can undergo substitution reactions where one or more atoms in the dye molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can produce amines and other simpler compounds .
科学研究应用
Acid brown 16 has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various chemical processes and experiments.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for its potential use in medical diagnostics and treatments.
Industry: Widely used in the textile industry for dyeing protein-based fibers.
作用机制
The mechanism by which Acid brown 16 exerts its effects involves the interaction between the dye molecules and the target fibers or tissues. The sulfonic acid groups in the dye molecule carry a negative charge, which forms strong bonds with the positively charged sites on protein fibers. This interaction ensures a durable and colorfast connection, maintaining the brilliance of the color even after repeated washes .
相似化合物的比较
Similar Compounds
- Acid brown 14
- Acid brown 15
- Acid brown 17
Uniqueness
Acid brown 16 is unique due to its specific molecular structure, which provides distinct color properties and stability. Compared to similar compounds, Acid brown 16 offers better lightfastness and compatibility with a wide range of fibers .
属性
InChI |
InChI=1S/C28H20ClN3O8S2.Na/c29-18-7-13-25(40-21-9-11-22(12-10-21)41(34,35)36)24(15-18)31-32-27-26(42(37,38)39)14-17-6-8-20(16-23(17)28(27)33)30-19-4-2-1-3-5-19;/h1-16,30,33H,(H,34,35,36)(H,37,38,39); | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCNOAARZFAOHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)O)N=NC4=C(C=CC(=C4)Cl)OC5=CC=C(C=C5)S(=O)(=O)O)O.[Na] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20ClN3NaO8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6222-58-8 | |
| Record name | 2-Naphthalenesulfonic acid, 3-[2-[5-chloro-2-(4-sulfophenoxy)phenyl]diazenyl]-4-hydroxy-6-(phenylamino)-, sodium salt (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6222-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenesulfonic acid, 3-[[5-chloro-2-(4-sulfophenoxy)phenyl]azo]-4-hydroxy-6-(phenylamino)-, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene]](/img/structure/B3275257.png)
![3,3',6,6'-Tetranitro-9,9'-spirobi[fluorene]](/img/structure/B3275263.png)





